molecular formula C13H17NO4S B132461 N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine CAS No. 152155-79-8

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine

Cat. No. B132461
M. Wt: 283.35 g/mol
InChI Key: VNJQKYBUNWVPHD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine, also known as NACET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NACET is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.

Biochemical And Physiological Effects

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production.

Advantages And Limitations For Lab Experiments

One of the advantages of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its low toxicity, making it a safe compound for use in lab experiments. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine. One area of interest is the potential use of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine and its potential therapeutic applications. Finally, the development of more effective formulations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine with improved solubility could help to overcome some of the limitations of the compound in lab experiments.

Synthesis Methods

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine can be synthesized through a multi-step process involving the reaction of L-cysteine with 2-bromoethyl phenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

152155-79-8

Product Name

N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1

InChI Key

VNJQKYBUNWVPHD-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O

SMILES

CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O

synonyms

(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid

Origin of Product

United States

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